molecular formula C13H8BrF3S B7858579 1-Bromo-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene

1-Bromo-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7858579
M. Wt: 333.17 g/mol
InChI Key: OJLNDDAYLTYINO-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene is a high-value synthetic building block designed for research and development applications. This compound belongs to a class of halogenated and sulfur-functionalized benzenes that are pivotal in modern organic synthesis, particularly in the construction of more complex molecular architectures. Its structure incorporates multiple reactive sites, including bromo and fluoro substituents, as well as a sulfide bridge, making it a versatile intermediate for cross-coupling reactions, polymer chemistry, and materials science. Researchers can utilize this compound in the development of novel pharmaceuticals, agrochemicals, and functional materials. The presence of the sulfanylmethyl group can be critical for introducing specific steric or electronic properties into a target molecule. This product is strictly for research use only and is not intended for diagnostic or therapeutic uses. Please refer to the material safety data sheet (MSDS) for safe handling and storage information.

Properties

IUPAC Name

4-bromo-1-[(3,4-difluorophenyl)sulfanylmethyl]-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3S/c14-9-2-1-8(12(16)5-9)7-18-10-3-4-11(15)13(17)6-10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLNDDAYLTYINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SCC2=C(C=C(C=C2)Br)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Bromo-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene is an organic compound categorized as an aromatic halide. Its structure features a bromine atom, a fluorine atom, and a sulfanylmethyl group attached to a benzene ring. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential biological activities and applications in organic synthesis.

The molecular formula of this compound is C13H8BrF3S, with a molecular weight of approximately 333.1654 g/mol. The compound's unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes.

PropertyValue
Molecular FormulaC13H8BrF3S
Molecular Weight333.1654 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations. The presence of both bromine and fluorine atoms enhances its reactivity, allowing it to form new bonds and structures that are crucial for its biological functions.

Key Mechanisms:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Oxidation/Reduction: The sulfanylmethyl group can be oxidized to sulfoxides or sulfones, which may exhibit different biological properties.
  • Cross-Coupling Reactions: This compound serves as a substrate in cross-coupling reactions like Suzuki-Miyaura coupling, facilitating the construction of complex organic molecules.

Case Studies

  • Anticancer Activity: A study investigating the anticancer properties of halogenated benzene derivatives found that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases.
  • Antimicrobial Properties: Research on fluorinated aromatic compounds has demonstrated their effectiveness against a range of bacterial strains. For instance, halogenated benzene derivatives have been shown to disrupt bacterial cell membranes.

Applications

This compound has potential applications in:

  • Pharmaceutical Research: As a building block for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
  • Agrochemical Development: In the formulation of pesticides and herbicides due to its biological activity against pests.

Scientific Research Applications

Synthesis and Reaction Pathways

The synthesis of 1-Bromo-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene typically involves several steps:

  • Formation of the Sulfanylmethyl Group : This can be achieved through reactions involving thiols in the presence of bases like sodium hydride or potassium carbonate.
  • Substitution Reactions : The bromine atom can be replaced by various nucleophiles, making it versatile for further chemical transformations.
  • Oxidation and Reduction : The sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones, or reduction to yield thiols or thioethers.

Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for the development of new compounds with tailored properties.

Table 1: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
1-Chloro-3-fluoro-4-(3,4-difluorophenyl)sulfanylmethylbenzeneContains chlorine instead of bromineDifferent reactivity profile
1-Fluoro-4-(3,5-difluorophenyl)sulfanylmethylbenzeneLacks bromine; different fluorine positioningVaries in biological activity
1-Bromo-3-fluoro-benzeneSimpler structure without sulfanylmethyl groupLimited versatility

Biology

Research indicates that this compound may exhibit biological activity, including antimicrobial and anticancer properties. Studies are ongoing to understand its mechanism of action and interaction with biological macromolecules such as enzymes and receptors. Initial findings suggest it may alter the activity of these targets, which could lead to therapeutic applications.

Medicine

In medicinal chemistry, this compound is being explored as a building block for drug discovery. Its ability to interact with specific enzymes or receptors makes it a candidate for developing new pharmaceuticals aimed at various diseases.

Industry

This compound finds applications in the production of specialty chemicals and materials with unique properties. Its versatility allows for use in creating polymers and other industrial products that require specific chemical characteristics.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 1 undergoes NAS with strong nucleophiles due to electron-withdrawing effects from adjacent fluorine atoms.

Reaction Type Reagents/Conditions Major Products Key Observations
Bromine substitutionNaOCH₃/DMSO, 80°C, 12 h3-Fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]anisoleRate enhanced by electron withdrawal from fluorine .
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃/THF, refluxBiaryl derivativesRequires aryl boronic acids; yields 65–82% .

Sulfur-Based Reactivity

The sulfanylmethyl (-SCH₂-) group participates in oxidation and reduction:

Reaction Type Reagents/Conditions Products Mechanistic Notes
OxidationH₂O₂/CH₃COOH, 25°C, 6 hSulfoxide (R-S(O)-CH₂-)Selective oxidation without bromine cleavage .
ReductionLiAlH₄/Et₂O, 0°C, 2 hThiol (R-SH)Over-reduction may degrade the aromatic ring .

Electrophilic Aromatic Substitution (EAS)

Fluorine substituents direct EAS to specific positions:

Reaction Type Reagents/Conditions Position Products
NitrationHNO₃/H₂SO₄, 50°CMeta to fluorine1-Bromo-3-fluoro-5-nitro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene
HalogenationCl₂/FeCl₃, 40°COrtho to sulfanylmethylDichloro derivatives

Metabolic Transformations

In biological systems, the compound undergoes hepatic metabolism:

Enzyme System Reaction Metabolites Toxicity Implications
Cytochrome P450Oxidative dehalogenationFluorinated catecholsPotential hepatotoxicity .
Glutathione transferaseConjugation with glutathioneMercapturic acidsDetoxification pathway .

Stability Under Environmental Conditions

Condition Degradation Pathway Half-Life
Aqueous hydrolysis (pH 7)Slow bromine displacement>30 days
UV light (300 nm)C-S bond cleavage4–6 hours

Key Research Findings

  • The bromine atom’s reactivity dominates synthetic applications, enabling cross-coupling for pharmaceuticals .

  • Sulfur oxidation products (sulfoxides) show enhanced solubility but reduced thermal stability .

  • Meta-directing effects of fluorine substituents limit regioselectivity in EAS .

Comparison with Similar Compounds

1-Bromo-3-(trifluoromethanesulfonyl)benzene (4d)

  • Structure : Contains a trifluoromethanesulfonyl (-SO₂CF₃) group instead of the sulfanylmethyl substituent.
  • Electronic Effects : The -SO₂CF₃ group is strongly electron-withdrawing, enhancing reactivity in electrophilic substitutions but reducing nucleophilic aromatic substitution (NAS) activity compared to the thioether group in the target compound .
  • Synthesis : Synthesized via reaction of 3-bromophenylsulfonyl fluoride with P4-tBu and HCF₃ in DMF, similar to the target compound’s synthetic pathway but differing in substituent introduction .

1-Bromo-4-(trifluoromethoxy)benzene

  • Structure : Features a trifluoromethoxy (-OCF₃) group at position 3.
  • Reactivity: Demonstrated high efficiency (93% yield) in Pd-catalyzed arylations with imidazo[1,2-b]pyridazine due to the electron-withdrawing -OCF₃ group, which stabilizes transition states in cross-couplings.

1-(Bromomethyl)-4-(methylsulfonyl)benzene

  • Structure : Includes a methylsulfonyl (-SO₂CH₃) group and bromomethyl (-CH₂Br) substituent.
  • Similarity Score : 0.87 (compared to the target compound). The sulfonyl group increases polarity and oxidative stability but reduces compatibility with reducing conditions, unlike the thioether group in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Purity Reactivity in Cross-Couplings
Target Compound 333.17 (3,4-difluorophenyl)sulfanylmethyl ≥95% Moderate (thioether donor)
1-Bromo-3-(trifluoromethanesulfonyl)benzene 303.13 -SO₂CF₃ ≥95% High (strong EWG)
1-Bromo-4-(trifluoromethoxy)benzene 255.02 -OCF₃ N/A Very High (stabilized TS)
1-(Bromomethyl)-3,5-difluorobenzene 225.03 -CH₂Br, -F N/A Low (simpler structure)

Key Observations :

  • The target compound’s molecular weight is higher than most analogs due to the bulky (3,4-difluorophenyl)sulfanylmethyl group .
  • Thioether-containing compounds generally exhibit lower melting points and higher solubility in organic solvents compared to sulfonyl or trifluoromethoxy derivatives .

Pharmaceutical Relevance

Challenges and Limitations

  • Availability : The target compound is listed as discontinued by CymitQuimica, limiting accessibility for large-scale applications .
  • Data Gaps : Key properties (e.g., melting point, solubility) are absent in available literature, hindering direct comparisons with analogs.

Preparation Methods

Catalytic Bromination and Isomerization

The patent outlines a two-step approach:

  • Bromination of Fluorobenzene : Fluorobenzene reacts with bromine in the presence of aluminum or iron halide catalysts (e.g., AlCl₃ or FeCl₃) at 10–50°C. This step predominantly yields 1-bromo-4-fluorobenzene (para isomer) due to the directing effects of fluorine.

  • Isomerization to 1-Bromo-3-fluorobenzene : The para isomer undergoes isomerization using benzene derivatives (e.g., xylene or toluene) as reductants at 10–100°C. Aluminum halides catalyze the redistribution of substituents, shifting the bromine atom to the meta position relative to fluorine.

Key Reaction Conditions

ParameterOptimal RangeCatalyst SystemYield (%)
Temperature80–100°CAlCl₃ or FeCl₃52–70
Reaction Time3–24 hoursXylene as reductant
Molar Ratio (Catalyst)0.01–0.1 eq relative to substrate

This method achieves a GC purity of ≥99% for 1-bromo-3-fluorobenzene, which serves as a critical intermediate for further functionalization.

Introduction of the Sulfanylmethyl Group

The sulfanylmethyl (-SCH₂-) group at position 4 of the benzene ring is introduced via nucleophilic substitution or radical-mediated thiol-ene reactions. While direct literature on this specific step is limited, analogous methodologies suggest two viable pathways:

Pathway A: Thiolation via Alkylation

  • Chloromethylation : The bromofluoro benzene intermediate undergoes chloromethylation at position 4 using paraformaldehyde and HCl gas in the presence of ZnCl₂. This yields 4-(chloromethyl)-1-bromo-3-fluorobenzene.

  • Thiol Substitution : The chloromethyl group reacts with 3,4-difluorothiophenol in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or Et₃N). The sulfur nucleophile displaces chloride, forming the sulfanylmethyl linkage.

Pathway B: Friedel-Crafts Sulfanylmethylation

In systems with activating groups, Friedel-Crafts alkylation could theoretically introduce the sulfanylmethyl group. However, the electron-withdrawing effects of bromine and fluorine deactivate the aromatic ring, making this route less feasible without prior functional group manipulation.

Attachment of the 3,4-Difluorophenyl Moiety

The final structural component—the 3,4-difluorophenyl group—is appended to the sulfanylmethyl unit via a sulfide bond. This step typically employs a Ullmann coupling or nucleophilic aromatic substitution (SNAr), depending on the electronic environment.

Ullmann Coupling Strategy

  • Preparation of Aryl Thiol : 3,4-Difluorothiophenol is synthesized via reduction of the corresponding nitro compound or thiolation of a halogenated precursor.

  • Coupling Reaction : The sulfanylmethyl intermediate reacts with 3,4-difluorothiophenol in the presence of a copper(I) catalyst (e.g., CuI) and a ligand (1,10-phenanthroline) at elevated temperatures (80–120°C). This forms the diaryl sulfide linkage.

Optimization Challenges

  • Steric Hindrance : Bulky substituents on both aromatic rings may slow reaction kinetics.

  • Regioselectivity : Competing reactions at alternative positions require careful control of stoichiometry and temperature.

Industrial-Scale Considerations

Scaling the synthesis of this compound necessitates addressing:

  • Catalyst Recovery : Aluminum halides from the isomerization step are hygroscopic and corrosive, demanding efficient recycling systems.

  • Byproduct Management : Disproportionation of intermediates (e.g., 1-bromo-2-fluorobenzene) requires fractional distillation or chromatography.

  • Solvent Selection : Xylene and toluene, used in the patent method, are cost-effective but pose flammability risks .

Q & A

Q. What are the recommended synthetic routes for preparing 1-bromo-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves sequential functionalization of a benzene core. A plausible route includes:

Sulfanylmethylation : React 3,4-difluorothiophenol with a bromo-fluoro benzyl precursor (e.g., 1-bromo-3-fluoro-4-(chloromethyl)benzene) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanylmethyl group .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

Optimization : Adjust reaction temperature (40–60°C) and stoichiometry (1:1.2 ratio of thiol to benzyl chloride) to minimize side products like disulfides. Monitor progress via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Employ a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substitution patterns using 1^1H NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and 19^19F NMR (distinct shifts for fluorine atoms at ortho/para positions) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 358.98) and isotopic patterns consistent with bromine .
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound, such as unexpected coupling constants in NMR?

Methodological Answer: Contradictions may arise from dynamic effects or steric hindrance. Mitigation strategies include:

  • Variable Temperature (VT) NMR : Perform experiments at low temperatures (-40°C) to "freeze" conformational exchange and clarify splitting patterns .
  • DFT Calculations : Compare experimental 19^19F shifts with computed values (e.g., using Gaussian 16 with B3LYP/6-311+G(d,p)) to validate assignments .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, particularly for verifying the spatial arrangement of fluorine and sulfanylmethyl groups .

Q. How does the electronic environment of the sulfanylmethyl group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine substituents and sulfur atom modulate reactivity:

  • Suzuki-Miyaura Coupling : The bromine atom undergoes palladium-catalyzed coupling with aryl boronic acids. However, the electron-deficient benzene ring may require optimized conditions (e.g., Pd(PPh₃)₄, K₃PO₄, toluene/water at 80°C) to enhance catalytic turnover .
  • Competitive Side Reactions : The sulfanylmethyl group may coordinate to palladium, necessitating ligand screening (e.g., XPhos) to suppress deactivation .

Q. What are the safety protocols for handling this compound, given its bromine and fluorine substituents?

Methodological Answer: Adhere to the following precautions:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for synthesis and purification .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous washdowns to prevent environmental release .
  • Storage : Keep in amber glass vials under inert gas (Ar/N₂) at 2–8°C to prevent degradation .

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